molecular formula C19H24N4 B2877461 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890618-59-4

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2877461
CAS No.: 890618-59-4
M. Wt: 308.429
InChI Key: DTOAASYRUSLAQL-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as dimethyl, pentyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-phenylpyrazole and 2,4-diaminopyrimidine can be reacted in the presence of suitable catalysts and solvents to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substituents, which confer unique chemical and biological properties. Its pentyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-5-9-12-20-18-14(2)15(3)22-19-17(13-21-23(18)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOAASYRUSLAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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